molecular formula C14H14N2O4S B7705904 2-[4-(Phenylsulfamoyl)phenoxy]acetamide CAS No. 915869-57-7

2-[4-(Phenylsulfamoyl)phenoxy]acetamide

Cat. No.: B7705904
CAS No.: 915869-57-7
M. Wt: 306.34 g/mol
InChI Key: CBKHYCTWIPPISF-UHFFFAOYSA-N
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Description

2-[4-(Phenylsulfamoyl)phenoxy]acetamide is a chemical compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a phenylsulfamoyl group attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenylsulfamoyl)phenoxy]acetamide typically involves the reaction of 4-aminophenol with phenylsulfonyl chloride to form 4-(phenylsulfamoyl)phenol. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(Phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

2-[4-(Phenylsulfamoyl)phenoxy]acetamide can be compared with other phenoxyacetamide derivatives, such as:

  • 2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
  • 2-[4-(Phenylsulfamoyl)phenoxy]-N-[2-(phenylsulfanyl)phenyl]acetamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c15-14(17)10-20-12-6-8-13(9-7-12)21(18,19)16-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKHYCTWIPPISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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